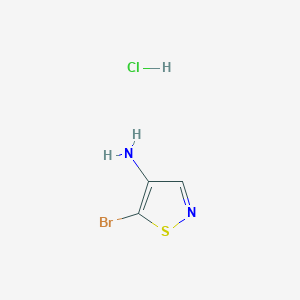![molecular formula C12H21NO4 B13501386 Rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid, trans](/img/structure/B13501386.png)
Rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid, trans is a chemical compound with the molecular formula C12H21NO4. It is a derivative of cyclohexane, featuring a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a carboxylic acid functional group. This compound is often used in organic synthesis and research due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid, trans typically involves the following steps:
Protection of the Amino Group: The amino group on cyclohexane is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amino group.
Carboxylation: The protected amino cyclohexane is then subjected to carboxylation using carbon dioxide in the presence of a strong base like sodium hydride (NaH) to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid, trans undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Esterification: The carboxylic acid group can react with alcohols in the presence of a catalyst to form esters.
Amidation: The carboxylic acid group can react with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Esterification: Catalyzed by sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Amidation: Often carried out using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Major Products
Hydrolysis: Produces the free amino acid.
Esterification: Produces esters of the compound.
Amidation: Produces amides of the compound.
科学的研究の応用
Rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid, trans has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential use in drug development due to its structural features.
Biological Studies: Used in studies involving enzyme-substrate interactions and protein modifications.
Industrial Applications: Employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid, trans involves its reactivity due to the presence of the Boc-protected amino group and the carboxylic acid group. These functional groups allow the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
Similar Compounds
1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid: Similar structure but different stereochemistry.
rac-(1R,3R)-3-{[(tert-Butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid, trans: Similar protecting group and functional groups but different cycloalkane ring.
Uniqueness
Rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid, trans is unique due to its specific stereochemistry and the presence of both the Boc-protected amino group and the carboxylic acid group. This combination of features makes it particularly useful in synthetic chemistry and research applications.
特性
分子式 |
C12H21NO4 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC名 |
4-[(2-methylpropan-2-yl)oxycarbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-13-10(14)8-4-6-9(7-5-8)11(15)16/h8-9H,4-7H2,1-3H3,(H,13,14)(H,15,16) |
InChIキー |
RCFMCAXROIFTGO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)ONC(=O)C1CCC(CC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[4-(2-hydroxypropan-2-yl)cyclohexyl]carbamate](/img/structure/B13501315.png)
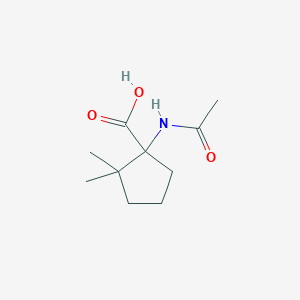
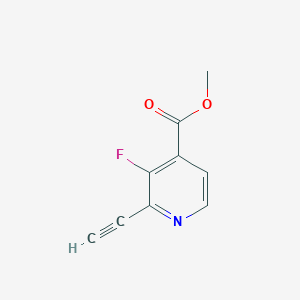


![N-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-azaspiro[2.5]octan-1-amine trihydrochloride](/img/structure/B13501334.png)

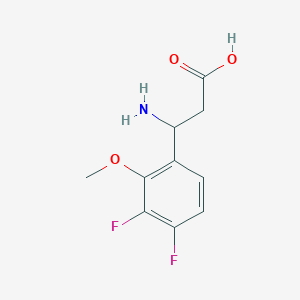
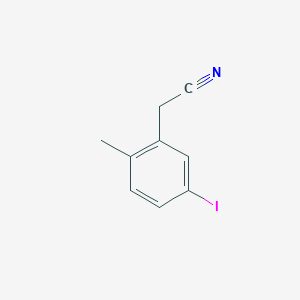
![6-Phenylspiro[3.3]heptan-2-amine](/img/structure/B13501350.png)
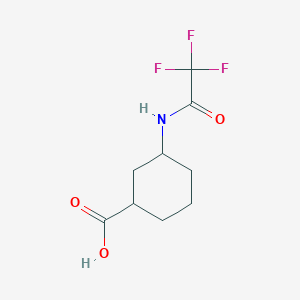
![{3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine](/img/structure/B13501356.png)
![2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13501374.png)
